molecular formula C14H13Cl2N3O3S B14623885 N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide CAS No. 55841-95-7

N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide

Cat. No.: B14623885
CAS No.: 55841-95-7
M. Wt: 374.2 g/mol
InChI Key: DPLMGKFGIIZAEA-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichloroanilino group, a pyridine ring, and a sulfonyl-propanamide moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide typically involves a multi-step process. One common method includes the reaction of 2,6-dichloroaniline with pyridine-3-sulfonyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with propanamide to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloroanilino)-3-pyridinesulfonamide
  • N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]acetamide

Uniqueness

N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

55841-95-7

Molecular Formula

C14H13Cl2N3O3S

Molecular Weight

374.2 g/mol

IUPAC Name

N-[2-(2,6-dichloroanilino)pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C14H13Cl2N3O3S/c1-2-12(20)19-23(21,22)11-7-4-8-17-14(11)18-13-9(15)5-3-6-10(13)16/h3-8H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

DPLMGKFGIIZAEA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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